5-Chlor-Hydrochlorothiazid

Übersicht

Beschreibung

5-Chlor-Hydrochlorothiazid ist ein Derivat von Hydrochlorothiazid, einem Thiazid-Diuretikum, das häufig zur Behandlung von Bluthochdruck und Ödemen eingesetzt wird. Es ist bekannt für seine Fähigkeit, die Ausscheidung von Natrium-, Kalium-, Chlorid- und Bicarbonationen zu erhöhen, indem es die tubuläre Reabsorption in den Nieren hemmt .

Wissenschaftliche Forschungsanwendungen

5-Chlor-Hydrochlorothiazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung der Löslichkeitsverbesserung schlecht löslicher Wirkstoffe verwendet . In der Biologie und Medizin wird es hauptsächlich zur Behandlung von Bluthochdruck und Ödemen eingesetzt, die mit verschiedenen Erkrankungen wie Herzinsuffizienz und renaler tubulärer Azidose einhergehen . Darüber hinaus wird es in der pharmazeutischen Industrie zur quantitativen Analyse von Hydrochlorothiazid in pharmazeutischen Präparaten unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst die Hemmung der Natrium- und Chloridreabsorption in den distalen Tubuli der Nieren. Dies führt zu einer Erhöhung des Harnvolumens und einer Abnahme des Blutvolumens, was letztendlich den Blutdruck senkt. Die Verbindung verursacht auch eine Vasodilatation durch Aktivierung von calcium-aktivierten Kaliumkanälen in glatten Gefäßmuskelzellen .

Wirkmechanismus

Target of Action

5-Chloro Hydrochlorothiazide, also known as 5-Chlorohydrochlorothiazide or VZ0VQ8J83H, is a derivative of hydrochlorothiazide . Its primary targets are the sodium and chloride ions in the distal convoluted tubules of the kidneys . These targets play a crucial role in maintaining the body’s fluid balance and blood pressure.

Mode of Action

5-Chloro Hydrochlorothiazide inhibits the reabsorption of sodium and chloride ions from the distal convoluted tubules of the kidneys . This inhibition leads to an increase in the excretion of these ions, along with water, from the body, a process known as natriuresis . This action results in an initial increase in urine volume and a subsequent decrease in blood volume . It is also believed to reduce peripheral vascular resistance .

Biochemical Pathways

The compound’s action on the distal convoluted tubules affects the sodium-chloride reabsorption pathway . By inhibiting this pathway, 5-Chloro Hydrochlorothiazide disrupts the normal fluid and electrolyte balance in the body, leading to increased urine output and decreased blood volume . This can have downstream effects on other biochemical pathways, particularly those involved in blood pressure regulation.

Pharmacokinetics

The pharmacokinetic properties of 5-Chloro Hydrochlorothiazide are likely similar to those of hydrochlorothiazide. Hydrochlorothiazide has a variable bioavailability, averaging around 70% . The elimination half-life ranges from 5.6 to 14.8 hours . These properties influence the compound’s bioavailability and therapeutic efficacy.

Action Environment

The action of 5-Chloro Hydrochlorothiazide can be influenced by various environmental factors. For instance, its photolytic decomposition in water has been studied, revealing that it can degrade into different photoproducts when exposed to sunlight in pure water and sewage treatment plant water . Moreover, its stability and degradation can be affected by pH values . These factors can influence the compound’s action, efficacy, and stability in different environments.

Biochemische Analyse

Biochemical Properties

5-Chlorohydrochlorothiazide plays a crucial role in biochemical reactions by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion along with water. The compound interacts with various enzymes and proteins, including the sodium-chloride symporter and carbonic anhydrase. The interaction with the sodium-chloride symporter is competitive, where 5-Chlorohydrochlorothiazide binds to the transporter, blocking the binding of sodium and chloride ions .

Cellular Effects

5-Chlorohydrochlorothiazide affects various types of cells and cellular processes. In renal cells, it inhibits the reabsorption of sodium and chloride, leading to increased urine output and decreased blood volume. This diuretic effect helps in reducing hypertension. Additionally, 5-Chlorohydrochlorothiazide influences cell signaling pathways by altering the balance of electrolytes, which can impact gene expression and cellular metabolism. The compound has been shown to decrease the activity of the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of 5-Chlorohydrochlorothiazide involves its binding to the sodium-chloride symporter in the distal convoluted tubules. By competitively inhibiting this transporter, the compound prevents the reabsorption of sodium and chloride ions, leading to their excretion. This action reduces blood volume and lowers blood pressure. Additionally, 5-Chlorohydrochlorothiazide inhibits carbonic anhydrase, which plays a role in the reabsorption of bicarbonate ions. This inhibition further enhances the diuretic effect of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chlorohydrochlorothiazide have been observed to change over time. The compound is relatively stable, but its diuretic effects can diminish with prolonged use due to compensatory mechanisms in the body. Studies have shown that the initial diuretic effect is robust, but over time, the body adapts by increasing the activity of other sodium reabsorption pathways. Long-term use of 5-Chlorohydrochlorothiazide can lead to electrolyte imbalances, such as hypokalemia, which need to be monitored .

Dosage Effects in Animal Models

In animal models, the effects of 5-Chlorohydrochlorothiazide vary with different dosages. At low doses, the compound effectively reduces blood pressure and increases urine output without significant adverse effects. At higher doses, toxic effects such as severe electrolyte imbalances, dehydration, and renal dysfunction can occur. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits .

Metabolic Pathways

5-Chlorohydrochlorothiazide is primarily excreted unchanged in the urine, indicating minimal metabolism. The compound interacts with enzymes such as carbonic anhydrase, which plays a role in its diuretic effect. The inhibition of carbonic anhydrase by 5-Chlorohydrochlorothiazide reduces the reabsorption of bicarbonate ions, contributing to the excretion of sodium and chloride .

Transport and Distribution

Within cells and tissues, 5-Chlorohydrochlorothiazide is transported and distributed primarily through passive diffusion. The compound binds to plasma proteins, which facilitates its distribution throughout the body. It is predominantly localized in the kidneys, where it exerts its diuretic effects. The binding to plasma proteins also helps in maintaining a steady concentration of the compound in the bloodstream .

Subcellular Localization

5-Chlorohydrochlorothiazide is localized in the distal convoluted tubules of the kidneys, where it interacts with the sodium-chloride symporter. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding to the transporter. The localization in the distal convoluted tubules is crucial for its diuretic effect, as this is where sodium and chloride reabsorption occurs .

Vorbereitungsmethoden

Die Herstellung von 5-Chlor-Hydrochlorothiazid erfolgt in einem zweistufigen Verfahren. Zunächst wird rohes Hydrochlorothiazid synthetisiert, gefolgt von einer Reinigung, um hochreines kristallines Hydrochlorothiazid zu erhalten. Dieser Prozess stellt eine Gesamtreinheit von 99,9 % oder mehr sicher . Industrielle Produktionsmethoden beinhalten oft die Verwendung von Lösungsmitteln wie Aceton und Dichlormethan sowie Tensiden wie Natriumdodecylsulfat und Tween 80 .

Analyse Chemischer Reaktionen

5-Chlor-Hydrochlorothiazid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation und Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Formaldehyd, Thiatriazin und Aminobenzolsulfonsäurederivate .

Vergleich Mit ähnlichen Verbindungen

5-Chlor-Hydrochlorothiazid ähnelt anderen Thiazid-Diuretika wie Chlorothiazid und Hydrochlorothiazid. Es ist einzigartig in seiner Fähigkeit, hochreine kristalline Strukturen mit minimalen Verunreinigungen zu bilden . Andere ähnliche Verbindungen sind 5,6-Dichlor-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-sulfonamid und 5-Chlor-2,4-disulfamoylbenzoldiazonium .

Biologische Aktivität

5-Chloro Hydrochlorothiazide (5-CH) is a derivative of hydrochlorothiazide, a widely used thiazide diuretic. This compound exhibits significant biological activity primarily through its mechanism of action as a diuretic, influencing electrolyte balance and fluid retention in the body. This article delves into the biological activity of 5-CH, exploring its pharmacodynamics, mechanisms of action, toxicological data, and relevant case studies.

5-Chloro Hydrochlorothiazide functions primarily by inhibiting the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes through urine. The overall effect is a reduction in blood volume and blood pressure.

Pharmacokinetics

- Bioavailability : Approximately 65-75% following oral administration.

- Half-life : Ranges from 5.6 to 14.8 hours.

- Volume of Distribution : Varies widely, reported between 0.83 to 4.19 L/kg.

- Protein Binding : 40-68% bound to plasma proteins, predominantly human serum albumin.

- Elimination : Primarily excreted unchanged in urine .

Diuretic Effects

The primary biological activity of 5-CH is its diuretic effect, which is utilized in the management of hypertension and edema associated with heart failure or renal dysfunction. By promoting diuresis, it aids in reducing fluid overload conditions.

Toxicological Studies

Toxicological assessments have indicated that 5-CH may induce cytotoxic effects at high concentrations. For instance:

- In vitro studies show that concentrations above 500 µg/ml can lead to cytotoxicity and mutations in mouse lymphoma cells .

- Long-term studies on mice indicated an increased incidence of hepatocellular adenomas with high doses, suggesting potential carcinogenic effects .

Cytogenetic Effects

Research has demonstrated that 5-CH can lead to chromosomal aberrations and sister chromatid exchanges in various cell lines, indicating its potential genotoxicity:

Clinical Applications

5-CH has been studied for its effectiveness in treating hypertension and fluid retention. A notable clinical trial demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with 5-CH compared to placebo controls.

Adverse Effects

While effective, the use of 5-CH is associated with several adverse effects:

- Electrolyte imbalances (e.g., hypokalemia)

- Gastrointestinal disturbances

- Potential for allergic reactions

Research Findings

A comprehensive review highlighted the effectiveness of 5-CH in managing hypertension while noting the importance of monitoring renal function due to its potential nephrotoxic effects at high doses .

Eigenschaften

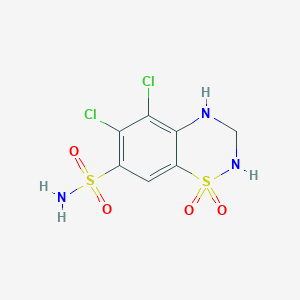

IUPAC Name |

5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKBIJVLZUERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-42-1 | |

| Record name | 5-Chlorohydrochlorothiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ0VQ8J83H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the absorption rate of HCT-55 compare to other sulfonamide diuretics and what is its relationship to diuretic action?

A1: Research suggests that after oral administration, HCT-55 disappears from the gastrointestinal tract faster than other tested sulfonamide diuretics, including Hydrochlorothiazide (HCT), Benzthiazide (CT-S), Chlorothiazide (CT), and 3-diethylaminomethyl-hydrochlorothiazide (HCT-16) []. This rapid absorption correlates with a faster rate of urinary excretion, suggesting a potential link between rapid absorption and potent diuretic action [].

Q2: Does HCT-55 utilize the same renal transport mechanism as other known compounds?

A2: Evidence suggests that HCT-55, similar to HCT and Hydroflumethiazide (HFT), exhibits a high slice-to-medium (S/M) ratio in rat renal slice uptake studies, indicating significant accumulation in kidney tissues []. This uptake is affected by similar factors that influence the transport of para-aminohippuric acid (PAH), penicillin G, and Diodrast, suggesting a shared renal transport mechanism []. This shared mechanism may contribute to the diuretic action of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.